Hydrochinidin-4-chlorbenzoat

Übersicht

Beschreibung

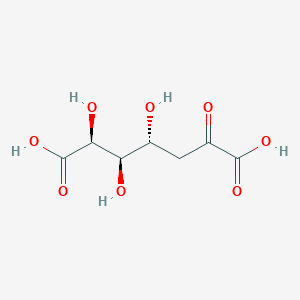

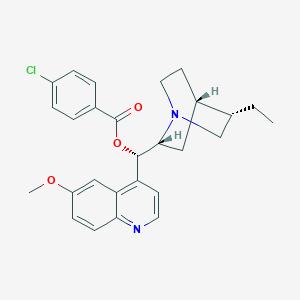

Hydroquinidine 4-chlorobenzoate is a useful research compound. Its molecular formula is C27H29ClN2O3 and its molecular weight is 465 g/mol. The purity is usually 95%.

The exact mass of the compound Hydroquinidine 4-chlorobenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Hydroquinidine 4-chlorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hydroquinidine 4-chlorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemische Eigenschaften

Hydrochinidin-4-chlorbenzoat, auch bekannt als O-(4-Chlorbenzoyl)hydrochinidin oder Dithis compound, ist eine chemische Verbindung mit der Summenformel C27H29ClN2O3 . Es hat ein Molekulargewicht von 464.98 .

Ionenkanalblocker

Hydrochinidin, ein Cinchona-Alkaloid mit einer ähnlichen chemischen Struktur wie Chinin und Chinidin, ist ein Ionenkanalblocker . Es übt seine inhibitorische Wirkung aus, indem es die Aktivität spannungsgesteuerter Kalium- und Natriumkanäle beeinträchtigt .

Antikrebsaktivität

Neuere Studien haben gezeigt, dass Hydrochinidin eine starke Antikrebsaktivität gegen Darm-, Bauchspeicheldrüsen- und Leberkrebszellen aufweist . Es wurde festgestellt, dass es die Koloniebildungsfähigkeit, die Migrationskapazität, die Tumorigenität und die Proliferation verringert und gleichzeitig den Zelltod stimuliert .

Antimigrative Wirkung

Hydrochinidin hat eine signifikante antimigrative Wirkung auf Leberkrebszellen gezeigt .

Apoptoseinduktor

Hydrochinidin fördert die Apoptose in Bauchspeicheldrüsen- und Leberkrebszellen . Das bedeutet, dass es den programmierten Zelltod stimulieren kann, der ein entscheidender Mechanismus zur Verhinderung der Proliferation von Krebszellen ist.

Genexpressionsmodulator

Zellen, die mit Hydrochinidin inkubiert wurden, zeigten eine Herunterregulierung der Gene, die an Zellteilung und -überleben beteiligt sind, während der Expressionslevel von Genen, die an der Zellzyklusarretierung und Apoptose beteiligt sind, erhöht wurde .

Wirkmechanismus

Target of Action

Hydroquinidine 4-chlorobenzoate is a derivative of Hydroquinidine, which is a medication indicated in the maintenance of a normal sinus rhythm, as well as the treatment and prevention of abnormal rhythm .

Biochemical Pathways

It’s worth noting that the bacterial hydrolytic dehalogenation of 4-chlorobenzoate (4cba), a related compound, is a special coenzyme a (coa)-activation-type catabolic pathway that plays an important role in the biodegradation of polychlorinated biphenyls and some herbicides .

Action Environment

It’s worth noting that in the enantioselective hydrogenation of ethyl pyruvate using hydroquinidine 4-chlorobenzoate modified pt/γ-al2o3 catalyst, the sense of the enantioselectivity is a function of the modifier concentration .

Safety and Hazards

Hydroquinidine 4-chlorobenzoate is classified as a skin irritant (Category 2), eye irritant (Category 2), and can cause specific target organ toxicity upon single exposure (Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

Relevant Papers A paper titled “Hydroquinidine Prevents Life-Threatening Arrhythmic Events in Patients With Short QT Syndrome” discusses the use of Hydroquinidine, a related compound, in preventing life-threatening arrhythmic events . This paper could provide insights into potential applications of Hydroquinidine 4-chlorobenzoate.

Biochemische Analyse

Biochemical Properties

It is known that hydroquinidine, the parent compound, is an ion channel blocker . This suggests that Hydroquinidine 4-chlorobenzoate may interact with enzymes, proteins, and other biomolecules involved in ion channel regulation.

Cellular Effects

Hydroquinidine, the parent compound of Hydroquinidine 4-chlorobenzoate, has been found to exhibit strong anti-cancer activity on colon, pancreatic, and hepatocellular cancer cells . It decreases colony-forming ability, migration capacity, tumorigenicity, and proliferation while stimulating cellular death

Molecular Mechanism

It is known that hydroquinidine, the parent compound, acts as an ion channel blocker . This suggests that Hydroquinidine 4-chlorobenzoate may exert its effects at the molecular level by binding to ion channels and influencing their activity.

Metabolic Pathways

It is known that hydroquinidine, the parent compound, is an ion channel blocker , suggesting that Hydroquinidine 4-chlorobenzoate may interact with enzymes or cofactors involved in ion channel regulation.

Eigenschaften

IUPAC Name |

[(S)-[(2R,4S,5S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] 4-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29ClN2O3/c1-3-17-16-30-13-11-19(17)14-25(30)26(33-27(31)18-4-6-20(28)7-5-18)22-10-12-29-24-9-8-21(32-2)15-23(22)24/h4-10,12,15,17,19,25-26H,3,11,13-14,16H2,1-2H3/t17-,19+,25-,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXVNNFDXQZFMBQ-XHYUFEOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC(=O)C5=CC=C(C=C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)OC(=O)C5=CC=C(C=C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583559 | |

| Record name | [(S)-[(2R,4S,5S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] 4-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113162-02-0 | |

| Record name | [(S)-[(2R,4S,5S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] 4-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroquinidine 4-chlorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Hydroquinidine 4-chlorobenzoate influence the enantioselectivity of ethyl pyruvate hydrogenation?

A1: CN-der acts as a chiral modifier by adsorbing onto the surface of platinum catalysts. This adsorption creates a chiral environment, influencing the interaction between the catalyst, hydrogen, and ethyl pyruvate. Research has shown that the enantiomeric excess (ee) of the product, ethyl lactate, varies depending on the adsorption site of CN-der on the platinum catalyst. Adsorption at step/defect sites favors the formation of (R)-(S)-ethyl lactate, while adsorption at Pt{111} terrace sites favors (S)-(R)-ethyl lactate [, ].

Q2: What is the significance of the modifier concentration on the enantioselectivity of ethyl pyruvate hydrogenation when using Hydroquinidine 4-chlorobenzoate?

A2: Interestingly, the concentration of CN-der can actually reverse the enantioselectivity of the reaction []. At low concentrations, (S)-ethyl lactate is favored, while at high concentrations, (R)-ethyl lactate becomes the preferred enantiomer. This "enantiomeric swing" suggests a complex interplay between modifier coverage, adsorption site preference, and the resulting chiral environment on the catalyst surface. The effect is also dependent on the catalyst preparation method, highlighting the importance of controlled synthesis for optimal catalytic performance.

Q3: What are the advantages of using mesoporous materials like A1MCM-41 as supports for platinum catalysts in enantioselective hydrogenation reactions using Hydroquinidine 4-chlorobenzoate?

A4: Researchers have explored the use of A1MCM-41, a mesoporous material, as a support for platinum catalysts in the enantioselective hydrogenation of ethyl pyruvate with CN-der as a modifier []. The study demonstrated that Pt-A1MCM-41 catalysts could achieve comparable enantioselectivities to the standard EUROPT-1 catalyst. This finding is significant because it demonstrates the potential of using mesoporous materials as supports in enantioselective catalysis, potentially offering advantages like high surface area and tunable pore size for improved catalytic activity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(6-Methylbicyclo[4.2.0]oct-3-en-1-yl)ethanone](/img/structure/B58440.png)

![Methyl 3-[3-[(3-methyl-4-nitrophenyl)methyl]imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B58456.png)

![(1S,3R,5Z)-5-[(2E)-2-[(3aS,7aR)-1-[(2R)-5-cyclopropylpentan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B58462.png)